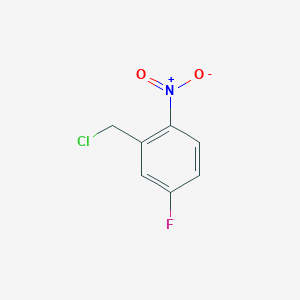
2-(Chloromethyl)-4-fluoro-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-fluoro-1-nitrobenzene, also known as CFNB, is a chemical compound that belongs to the family of nitrobenzenes. It is widely used in scientific research for various applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. CFNB is a highly reactive molecule that can undergo several chemical reactions, making it a valuable tool for researchers in many fields.
Applications De Recherche Scientifique
Electron Attachment and Dissociative Processes
Nitrobenzene derivatives, including those with fluoro and chloro substituents, have been extensively studied for their behavior in electron attachment and dissociative processes. The electron attachment to π* molecular orbitals and the formation of long-lived negative ions (NIs) such as M−, Cl−, and NO2− are of particular interest for understanding the electron-induced dissociation in various chemical environments (Asfandiarov et al., 2007). These studies have implications for fields ranging from atmospheric chemistry to radiation chemistry, where electron attachment processes play a crucial role.
Hydrogen and Halogen Bonding
Research on organometallic compounds containing fluoro groups demonstrates their ability to form strong hydrogen and halogen bonds, serving as potent acceptors in these interactions. This property is exploited in the development of new materials and in the study of intermolecular interactions in solution, providing valuable insights for supramolecular chemistry and crystal engineering (Libri et al., 2008).
Palladium-Catalyzed Reactions
The palladium-catalyzed amination, Stille coupling, and Suzuki coupling of aryl fluorides, including nitro-substituted compounds, underscore the significance of these reactions in synthesizing complex organic molecules. The effectiveness of catalysis and the yields of coupling products highlight the utility of fluoro- and nitro-substituted benzene derivatives in organic synthesis and pharmaceutical research (Kim & Yu, 2003).
Environmental Remediation
The reduction of nitro aromatic compounds (NACs) by zero-valent iron metal has been explored for the remediation of groundwater contaminants. This research shows the potential of nitrobenzene derivatives in environmental cleanup processes, where they can be reduced to less harmful substances under specific conditions (Agrawal & Tratnyek, 1996).
Organometallic Chemistry
Studies on partially fluorinated benzenes, including those related to nitrobenzene derivatives, offer insights into their use as solvents and ligands in organometallic chemistry. The weak binding to metal centers due to the presence of fluorine atoms makes these compounds ideal for use in transition-metal-based catalysis, enabling novel catalytic reactions and synthesis strategies (Pike et al., 2017).
Propriétés
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDMOQVRYCINEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2878187.png)
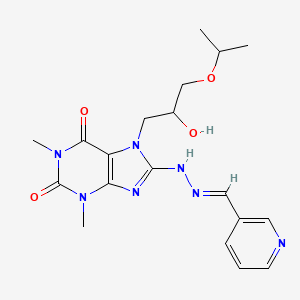
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2878194.png)
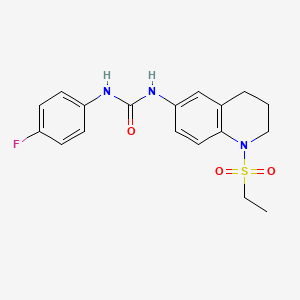
![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2878199.png)
![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2878200.png)
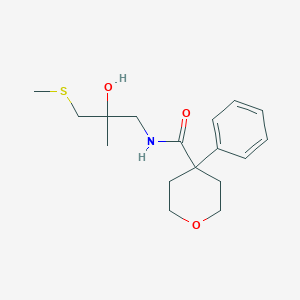



![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)
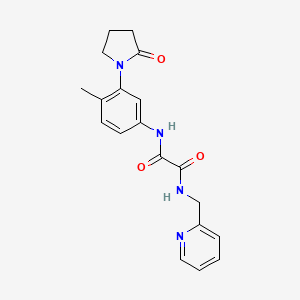
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)